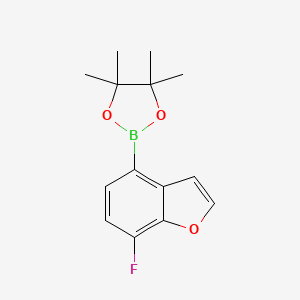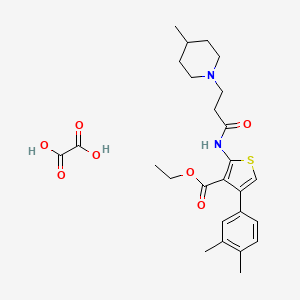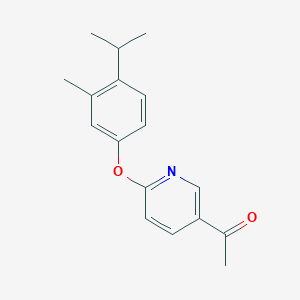![molecular formula C12H24N2NiS4 B2597816 Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel CAS No. 56377-18-5](/img/structure/B2597816.png)
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di[butyl(methyl)carbamothioyl]sulfanyl]nickel, also known as NiDBC, is a nickel-containing compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. NiDBC has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry.
科学研究应用
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. In catalysis, this compound has been shown to be an efficient catalyst for various organic reactions, including cross-coupling reactions, hydrogenation, and C-H activation. In materials science, this compound has been used as a precursor for the synthesis of nickel sulfide nanoparticles, which have potential applications in electrochemical energy storage devices. In medicinal chemistry, this compound has been investigated for its potential anticancer properties.
作用机制
The mechanism of action of Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel is not fully understood, but it is believed to involve the transfer of electrons between the nickel center and the ligand. This compound has been shown to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). ROS can cause oxidative damage to cells, which may explain this compound's potential anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel is its high stability and solubility in organic solvents, which makes it easy to handle in the laboratory. This compound is also relatively inexpensive and easy to synthesize. However, one of the main limitations of this compound is its potential toxicity. This compound has been shown to be cytotoxic to both cancer and normal cells, which may limit its potential applications in medicine.
未来方向
There are several future directions for research on Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of this compound's potential applications in electrochemical energy storage devices. In addition, further studies are needed to fully understand this compound's mechanism of action and its potential applications in medicine.
合成方法
The synthesis of Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel involves the reaction of nickel chloride with di[butyl(methyl)carbamothioyl]sulfide in the presence of a reducing agent. The resulting compound is a yellowish powder that is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol. The purity of this compound can be determined by various analytical techniques, including NMR spectroscopy, X-ray diffraction, and elemental analysis.
属性
IUPAC Name |
N-butyl-N-methylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NS2.Ni/c2*1-3-4-5-7(2)6(8)9;/h2*3-5H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULFMGGLXPRNPI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=S)[S-].CCCCN(C)C(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319523 |
Source


|
| Record name | Nickel(2+) bis[butyl(methyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56377-18-5 |
Source


|
| Record name | Nickel(2+) bis[butyl(methyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597739.png)
![Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2597741.png)


![3-benzyl-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2597745.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2597746.png)
![4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2597747.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)




![1-(4,6-Dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2597755.png)
![Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2597756.png)